BENGHE Foundational & Exploratory

Check Availability & Pricing

physicochemical characteristics of 3,5-
Dibromobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3,5-Dibromobenzamide

Cat. No.: B063241

An In-depth Technical Guide to the Physicochemical Characteristics of 3,5-
Dibromobenzamide For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromobenzamide is a halogenated aromatic amide that serves as a valuable building
block in synthetic organic chemistry and drug discovery. The presence of two bromine atoms
on the phenyl ring at the meta positions relative to the amide group imparts unique electronic
properties and provides reactive sites for further functionalization, particularly through cross-
coupling reactions. This document provides a comprehensive overview of the known
physicochemical characteristics of 3,5-Dibromobenzamide, detailed experimental protocols
for its analysis, and logical workflows relevant to its synthesis and characterization.

Core Compound Identification

A summary of the fundamental identifiers for 3,5-Dibromobenzamide is presented below.
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Identifier Value Reference
IUPAC Name 3,5-dibromobenzamide [1]
Molecular Formula C7HsBr2NO [1][2]
Molecular Weight 278.93 g/mol [11[2]

CAS Number 175205-85-3 [11[2]

C1=C(C=C(C=C1Br)Br)C(=0)
N

Canonical SMILES

[1]
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[1](2]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in research

and development, influencing factors such as solubility, reactivity, and bioavailability.

Tabulated Physicochemical Data

Quantitative data for 3,5-Dibromobenzamide are summarized in the table below. Where

experimental data is not available, this is noted, and values for structurally related compounds

are provided for context where applicable.
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Property Value Reference | Note
The related compound, 3,5-
Melting Point Data not available Dibromobenzoic acid, has a
melting point of 218-220 °C.[3]
Boiling Point Data not available
Exact Mass 278.87174 Da [1]

Monoisotopic Mass

276.87379 Da

[1]

Topological Polar Surface Area

43.1 A2

[1]

General solubility is expected
in organic solvents. The

solubility of related compounds

Solubility No quantitative data available like benzoic acid has been
studied in solvents such as
water, methanol, ethanol, and
toluene.[4][5]

pKa Data not available

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for confirming the identity and purity of 3,5-

Dibromobenzamide.

Tabulated Spectroscopic Data
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Analytical Method

Data Summary and
Interpretation

Reference

Mass Spectrometry

The mass spectrum is
expected to show a
characteristic isotopic pattern
for a dibrominated compound
(M, M+2, M+4 peaks in an
approximate 1:2:1 ratio) due to
the presence of 7°Br and 8Br

isotopes.

[6]7]

FTIR Spectroscopy

Spectra are available.[1]
Expected characteristic peaks
include: N-H stretching (amide,
~3400-3200 cm~1), C=0
stretching (amide I, ~1680-
1650 cm~1), N-H bending
(amide Il, ~1640-1550 cm™1),
and C-Br stretching (~680-515

cm™1).

[B119][10]

Raman Spectroscopy

FT-Raman spectra are

available.

[1](2]

1H NMR

Experimental data not
available. Expected signals
would include aromatic protons

and two amide protons.

[11]

13C NMR

Experimental data not
available. Expected signals
would include aromatic
carbons (including two C-Br
carbons), and a carbonyl

carbon.

[12]

Experimental Protocols

© 2025 BenchChem. All rights reserved. 4/12

Tech Support


https://www.benchchem.com/pdf/Performance_of_1_Bromo_3_5_difluorobenzene_d3_in_Mass_Spectrometry_A_Comparative_Guide.pdf
https://webbook.nist.gov/cgi/inchi?ID=C626391&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dibromobenzamide
https://docbrown.info/page06/spectra/0spectra-ir.htm
https://chem.libretexts.org/Courses/University_of_Illinois_Springfield/Introduction_to_Organic_Spectroscopy/3%3A_Infrared_Spectroscopy/3.02%3A_IR_Spectroscopy
https://edu.rsc.org/download?ac=13848
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dibromobenzamide
https://dev.spectrabase.com/spectrum/KN7T2PYSvpe
https://spectrabase.com/spectrum/3fBrcGjrXUj
https://www.rsc.org/suppdata/cc/b5/b511202h/b511202h.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Detailed methodologies are crucial for the replication of scientific findings. The following
sections describe relevant experimental protocols for the synthesis and analysis of 3,5-
Dibromobenzamide.

Proposed Synthesis of 3,5-Dibromobenzamide

While a specific protocol for the synthesis of 3,5-Dibromobenzamide was not found, a
standard and reliable method involves the conversion of 3,5-dibromobenzoic acid. The
following protocol is adapted from general procedures for amide synthesis.[13][14]

Objective: To synthesize 3,5-Dibromobenzamide from 3,5-dibromobenzoic acid.
Materials:

3,5-Dibromobenzoic acid

Thionyl chloride (SOCI2) or Oxalyl chloride

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Ammonium hydroxide (NH4OH) solution or ammonia gas

Ice bath

Standard glassware for organic synthesis

Procedure:

 Activation of Carboxylic Acid:

o

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3,5-
dibromobenzoic acid (1.0 eq) in anhydrous DCM.

o

Add a catalytic amount of dimethylformamide (DMF).

Cool the mixture to 0 °C in an ice bath.

[e]

o

Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the suspension.
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o Allow the reaction mixture to warm to room temperature and then gently reflux for 1-2
hours, or until the reaction is complete (monitored by the cessation of gas evolution).

o Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude
3,5-dibromobenzoyl chloride.

o Amidation:

o

Dissolve the crude 3,5-dibromobenzoyl chloride in an anhydrous solvent like DCM or THF.
o Cool the solution to 0 °C in an ice bath.

o Slowly add an excess of concentrated ammonium hydroxide solution dropwise with
vigorous stirring. Alternatively, bubble ammonia gas through the solution.

o Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for an
additional 1-2 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC).
e Work-up and Purification:
o Quench the reaction by adding water.

o If a precipitate (the product) forms, collect it by vacuum filtration. Wash the solid with cold
water and diethyl ether.

o If the product remains in the organic layer, separate the layers. Wash the organic layer
with saturated sodium bicarbonate solution and then with brine.

o Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and concentrate
under reduced pressure.

o Purify the crude 3,5-Dibromobenzamide by recrystallization from a suitable solvent
system (e.g., ethanol/water).

Characterization Protocol: Infrared Spectroscopy
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Objective: To obtain an FTIR spectrum of solid 3,5-Dibromobenzamide to identify functional
groups.

Method: Potassium Bromide (KBr) Pellet Method.[10]

Materials:

3,5-Dibromobenzamide (1-2 mg)

FTIR-grade Potassium Bromide (KBr) powder (100-200 mg), dried

Agate mortar and pestle

Pellet press

FTIR spectrometer
Procedure:
o Gently grind the KBr powder in the agate mortar to a fine, consistent particle size.

e Add the 3,5-Dibromobenzamide sample to the mortar and grind thoroughly with the KBr
until the mixture is homogeneous.

o Transfer the powder mixture to the die of the pellet press.

o Apply pressure (typically 7-10 tons) for several minutes under vacuum to form a transparent
or translucent disc.

o Carefully remove the KBr disc from the die and place it in the sample holder of the FTIR
spectrometer.

e Record the spectrum, typically in the range of 4000-400 cm~1.

e Analyze the resulting spectrum for characteristic absorption bands corresponding to the
functional groups in the molecule.

Visualizations: Workflows and Logical Relationships
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Diagrams are provided to illustrate key processes related to 3,5-Dibromobenzamide.

Synthetic Pathway for 3,5-Dibromobenzamide

The following diagram illustrates a logical workflow for the proposed synthesis of 3,5-
Dibromobenzamide from its corresponding carboxylic acid.
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Proposed Synthesis of 3,5-Dibromobenzamide
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Chloride (Intermediate)

Amidation
(NH4OH or NH3)

Crude
3,5-Dibromobenzamide

Purification

(Recrystallization)

Pure
3,5-Dibromobenzamide
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A logical workflow for the synthesis of 3,5-Dibromobenzamide.
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Analytical Workflow for Compound Characterization

This diagram outlines a standard workflow for the structural confirmation and purity analysis of
a synthesized compound like 3,5-Dibromobenzamide.

Analytical Workflow for Characterization

Synthesis & Purification

Synthesized
Product

Analysis

Mass Spectrometry
(MS)

Infrared Spectroscopy
(FTIR)

NMR Spectroscopy
(1H’ 13C)

Purity Analysis

(e.g., HPLC, TLC)

Correct Mass Correct Functional

& Isotope Pattern Groups Correct Structure High Purity

Confirmatiop

Structure & Purity
Confirmed

Click to download full resolution via product page

A standard workflow for the analytical characterization of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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